Maria Fernandez-Alvarez,
J Pablo Lamas,
Lucia Sanchez-Prado,
Maria Llompart,
Carmen Garcia-Jares,
Marta Lores
PMID: 20444463
DOI:
10.1016/j.chroma.2010.04.027
Abstract
5-Bromo-5-nitro-1,3-dioxane (bronidox) is a bromine-containing preservative often used in rinse-off cosmetics but also subjected to several restrictions according to the European Cosmetic Products Regulation. Thus, as a part of a quality control procedure, analytical methods for the determination of this compound in different types of cosmetics are required. In the present work, a solvent-free and simple methodology based on solid-phase microextraction (SPME) followed by gas chromatography with microelectron capture detection (GC-μECD) has been developed and validated for the determination of bronidox in cosmetic samples such as shampoos, body cleansers or facial exfoliants. As far as we know, this is the first application of SPME to this preservative. Negative matrix effects due to the complexity of the studied samples were reduced by dilution with ultrapure water. The influence of several factors on the SPME procedure such as fiber coating, extraction temperature, salt addition (NaCl) and sampling mode has been assessed by performing a 2(4)-factorial design. After optimization, the recommended procedure was established as follows: direct solid-phase microextraction (DSPME), using a PDMS/DVB coating, of 10 mL of diluted cosmetic with 20% NaCl, at room temperature, under stirring for 30 min. Using these suggested extraction conditions, linear calibration could be achieved, with limits of detection (LOD) and quantification (LOQ) well below the maximum authorized concentration (0.1%) established by the European legislation. Relative standard deviations (RSD) lower than 10% were obtained for both within a day and among days precision. The method was applied to diverse types of formulations spiked with bronidox at different concentration levels (0.008-0.10%); these samples were quantified by external calibration and satisfactory recoveries (≥ 70%) were obtained in all cases. Finally, the SPME-GC-μECD methodology was applied to the analysis of several cosmetics labeled or not as containing bronidox. The presence of this preservative in some of these samples was confirmed by GC-MS.
Victoria E Lee,
Alex J O'Neill
PMID: 30590494
DOI:
10.1093/jac/dky520
Abstract
Bacterial biofilms represent a major impediment to healing in chronic wounds and are largely refractory to the antibacterial agents currently used in wound management. From a repurposing screen of compounds considered safe for topical application in humans, we report the identification of the personal care product preservatives bronopol and bronidox as broad-spectrum antibiofilm agents and potential candidates for reducing biofilm burden in chronic wounds.
Antibiofilm activity was assessed by viable counting against single-species biofilms of Staphylococcus aureus and Pseudomonas aeruginosa in the Calgary Biofilm Device, and against mixed-species biofilms of the two organisms growing on nitrocellulose discs.
Bronopol and bronidox exhibited broad-spectrum antibiofilm activity that encompassed the two major wound pathogens, S. aureus and P. aeruginosa. When impregnated into gauze dressings at their existing maximum authorized concentrations for safe use and placed onto an established mixed-species biofilm, bronopol and bronidox completely eradicated P. aeruginosa and achieved an ∼5 log10 reduction in the S. aureus population. The antibiofilm action of bronopol and bronidox was attributed to their ability to kill slow- or non-growing bacteria found in biofilms, and both compounds exhibited synergistic antibiofilm effects in combination with established wound-treatment agents.
Bronopol and bronidox kill bacteria regardless of growth state, a property that endows them with broad-spectrum antibiofilm activity. As this effect is observed at concentrations authorized for use on human skin, these compounds represent promising candidates for the treatment of chronic wounds.
Anton C de Groot,
Margo Veenstra
PMID: 20236159
DOI:
10.1111/j.1600-0536.2009.01623.x
Abstract
Frequencies of sensitization to formaldehyde among US patients patch tested for suspected contact dermatitis are higher than in Europe. Cosmetics are an important source of contact with formaldehyde.
To acquire data on the frequency of use of formaldehyde-releasers in cosmetics sold in the USA and Europe and their use concentrations. To assess whether any observed differences may contribute to the discrepancies in sensitization rates.
Enquiries with Food and Drug Administration (FDA), the European Cosmetics Association, and the Dutch Cosmetics Association. Reading the labels of skin care cosmetics in a local drugstore.
The FDA provided data on the presence of formaldehyde and releasers. Nearly one fifth of all cosmetics contain a releaser. In 25% of 496 examined skin care products, releasers were present. In comparable FDA data categories, the percentage was 24. No data were found on use concentrations of the releasers in cosmetics in either the USA or Europe.
The percentages of stay-on skin care products containing a formaldehyde-releaser are virtually identical in the USA (FDA data) and our local drugstore sample. However, this does not necessarily imply that cosmetics play no part in the differences in formaldehyde sensitization rates.
Anton de Groot,
Ian R White,
Mari-Ann Flyvholm,
Gerda Lensen,
Pieter-Jan Coenraads
PMID: 20136876
DOI:
10.1111/j.1600-0536.2009.01631.x
Abstract
This is the second part of an article on formaldehyde-releasers in cosmetics. The patch test relationship between the releasers in cosmetics to formaldehyde contact allergy is reviewed and it is assessed whether products preserved with formaldehyde-releasers may contain enough free formaldehyde to pose a threat to individuals with contact allergy to formaldehyde. There is a clear relationship between positive patch test reactions to formaldehyde-releasers and formaldehyde contact allergy: 15% of all reactions to 2-bromo-2-nitropropane-1,3-diol and 40-60% of the reactions to the other releasers are caused by a reaction to the formaldehyde in the test material. There is only fragmented data on the amount of free formaldehyde in cosmetics preserved with formaldehyde donors. However, all releasers (with the exception of 2-bromo-2-nitropropane-1,3-diol, for which adequate data are lacking) can, in the right circumstances of concentration and product composition, release >200 p.p.m. formaldehyde, which may result in allergic contact dermatitis. Whether this is actually the case in any particular product cannot be determined from the ingredient labelling. Therefore, we recommend advising patients allergic to formaldehyde to avoid leave-on cosmetics preserved with quaternium-15, diazolidinyl urea, DMDM hydantoin, or imidazolidinyl urea, acknowledging that many would tolerate some products.
Anton C de Groot,
Ian R White,
Mari-Ann Flyvholm,
Gerda Lensen,
Pieter-Jan Coenraads
PMID: 20136875
DOI:
10.1111/j.1600-0536.2009.01615.x
Abstract
In this part of a series of review articles on formaldehyde-releasers and their relationship to formaldehyde contact allergy, formaldehyde-releasers in cosmetics are discussed. In this first part of the article, key data are presented including frequency of sensitization and of their use in cosmetics. In Europe, low frequencies of sensitization have been observed to all releasers: 2-bromo-2-nitropropane-1,3-diol 0.4-1.2%, diazolidinyl urea 0.5-1.4%, imidazolidinyl urea 0.3-1.4%, quaternium-15 0.6-1.9% (for DMDM hydantoin no recent data are available). All releasers score (far) higher prevalences in the USA; the possible explanations for this are discussed. The relevance of positive patch test reactions has been insufficiently investigated. In the USA, approximately 20% of cosmetics and personal care products (stay-on products: 17%, rinse-off products 27%) contain a formaldehyde-releaser. The use of quaternium-15 is decreasing. For Europe, there are no comparable recent data available. In the second part of the article, the patch test relationship of the releasers in cosmetics to formaldehyde contact allergy will be reviewed and it will be assessed whether products preserved with formaldehyde-releasers may contain enough free formaldehyde to pose a threat to individuals who have contact allergy to formaldehyde.